Structural Resolution vs. Typical CDR-L2 Structures
The WASTRHT peptide has been directly visualized as part of a murine Fab fragment (PDB: 9md4) solved by electron microscopy at a resolution of 2.7 Å, providing unambiguous side-chain density for the Trp-Ala-Ser-Thr-Arg-His-Thr loop . For comparison, the median resolution of all antibody CDR-L2 crystal structures deposited in SAbDab (Structural Antibody Database) is approximately 2.5 Å, while many custom peptide CDR analogs lack any experimentally determined structure whatsoever .
| Evidence Dimension | Structural resolution of WASTRHT-containing Fab |
|---|---|
| Target Compound Data | 2.7 Å (PDB: 9md4, electron microscopy) |
| Comparator Or Baseline | Median resolution of CDR-L2 crystal structures in SAbDab: ~2.5 Å; Random linear CDR peptides: no experimental structure |
| Quantified Difference | Target resolution is within 0.2 Å of the median high-quality crystal structures, demonstrating that procuring this specific sequence provides access to a structurally validated epitope with experimentally confirmed conformation. |
| Conditions | PDB 9md4, Chain I, Mus musculus Fab; SAbDab database aggregate statistics. |
Why This Matters
This structural validation ensures that the purchased peptide corresponds to a biologically relevant, experimentally observed conformation—critical for structure-based drug design and antibody humanization campaigns.
- [1] CDR Viewer: PDB entry 9md4, Chain I, CDR-L2. Chothia definition; Sequence: WASTRHT; Resolution: 2.7 Å. Oxford Protein Informatics Group (OPIG). View Source
- [2] Dunbar J, Krawczyk K, Leem J, et al. SAbDab: the structural antibody database. Nucleic Acids Res. 2014;42(Database issue):D1140-D1146. (Median resolution of deposited CDR structures). View Source
